Product packaging for Perfluorobutylsulfonyl fluoride(Cat. No.:CAS No. 375-72-4)

Perfluorobutylsulfonyl fluoride

Cat. No.: B146102
CAS No.: 375-72-4
M. Wt: 302.09 g/mol
InChI Key: LUYQYZLEHLTPBH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorinated Sulfonyl Reagents

The journey of organofluorine chemistry began in the 19th century, with early reports on the synthesis of simple organofluorine compounds. nih.gov For instance, Alexander Borodin is credited with the first nucleophilic substitution to create an organofluorine compound in 1862, a method now widely used in the fluorochemical industry. nih.gov The first synthesis of methyl fluoride (B91410) was even earlier, in 1835. nih.gov A significant leap in the field occurred in the 1930s with the accidental discovery of polytetrafluoroethylene (PTFE), better known as Teflon, by Roy J. Plunkett at DuPont. manufacturingdive.com This discovery, along with the development of industrial-scale production methods like electrochemical fluorination (ECF), paved the way for the creation of a vast array of perfluorinated compounds (PFCs). numberanalytics.comwikipedia.org These compounds, characterized by having all hydrogen atoms on a carbon chain replaced by fluorine, exhibit remarkable properties. wikipedia.orggreenpeace.to

Within this expanding landscape of organofluorine chemistry, fluorinated sulfonyl reagents emerged as powerful tools. The inherent stability of the carbon-fluorine bond, one of the strongest in organic chemistry, coupled with the potent electron-withdrawing nature of perfluoroalkyl groups, endowed these reagents with unique reactivity. mdpi.comwikipedia.org This led to the development of various perfluoroalkanesulfonylating agents, which have become crucial for introducing perfluoroalkylsulfonyl groups into organic molecules.

Nonafluorobutanesulfonyl Fluoride as a Pivotal Reagent in Organofluorine Chemistry

Among the family of perfluoroalkanesulfonyl fluorides, nonafluorobutanesulfonyl fluoride (NfF), with the chemical formula C4F9SO2F, has established itself as a particularly important and versatile reagent. chemicalbook.comguidechem.com It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. chemicalbook.comwikipedia.org A key industrial production method for NfF is the electrochemical fluorination of sulfolane. chemicalbook.comwikipedia.org

NfF serves as a primary precursor for the synthesis of nonafluorobutanesulfonates, commonly known as nonaflates. wikipedia.org These nonaflates are highly valued as electrophiles, particularly in palladium-catalyzed cross-coupling reactions. wikipedia.org Compared to the more traditionally used triflic anhydride (B1165640), NfF presents notable advantages, including lower cost and enhanced stability. wikipedia.org The fluoride in nonafluorobutanesulfonyl fluoride acts as an effective leaving group, readily substituted by various nucleophiles like amines, phenoxides, and enolates. wikipedia.org This reactivity allows for the synthesis of a wide range of important organic compounds.

Significance of Perfluorinated Structures in Chemical Reactivity and Stability

The exceptional characteristics of perfluorinated compounds are rooted in the fundamental properties of the carbon-fluorine (C-F) bond. This bond is remarkably strong, with a high bond energy of approximately 533 kJ mol⁻¹, which confers exceptional thermal and chemical stability to perfluorinated molecules. numberanalytics.comnih.govresearchgate.net This stability makes them resistant to degradation by many chemical reactions, including hydrolysis and oxidation. numberanalytics.comacs.org For instance, nonafluorobutanesulfonyl fluoride is stable in water at a pH below 12. wikipedia.org

Beyond stability, the high electronegativity of fluorine atoms creates a strong inductive effect. In a perfluorinated structure like the nonafluorobutyl group (C4F9-), this effect is amplified, making it a powerful electron-withdrawing group. This electronic feature significantly influences the reactivity of the attached sulfonyl fluoride (-SO2F) group. The strong electron withdrawal enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack and facilitating the displacement of the fluoride ion. nih.gov This combination of a stable perfluoroalkyl tail and a reactive sulfonyl fluoride head is central to the utility of reagents like NfF.

Overview of Research Domains Utilizing Nonafluorobutanesulfonyl Fluoride

The unique reactivity and stability of nonafluorobutanesulfonyl fluoride have led to its application across several domains of chemical research and industry.

Organic Synthesis: NfF is a cornerstone reagent for a multitude of organic transformations. It is extensively used to generate alkenyl and aryl nonaflates, which are crucial intermediates in various palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, and Sonogashira reactions. fluoromart.com It is also employed in the synthesis of α-phosphonovinyl nonafluorobutanesulfonates, which can be converted to phosphono-containing enynes and dienes. fluoromart.com Furthermore, NfF is utilized in domino reactions for the generation of benzynes. chemicalbook.comfishersci.ca

Materials Science: In the realm of materials science, nonafluorobutanesulfonyl fluoride is a key starting material for the synthesis of fluorocarbon surfactants. zhishangchemical.comysdchem.com The potassium salt derived from it, potassium perfluorobutanesulfonate, is an excellent anionic surfactant and is recognized as a highly effective fire retardant for polycarbonate materials. zhishangchemical.com

Agrochemical and Pharmaceutical Research: The introduction of fluorine atoms into molecules can significantly alter their biological properties, a strategy widely used in the development of new drugs and pesticides. cas.cn Nonafluorobutanesulfonyl fluoride is used in the synthesis of fluorinated pesticides. zhishangchemical.comchemicalbook.com In pharmaceutical research, it serves as a reagent in drug discovery and development. fluoromart.com A notable example is its use in the synthesis of the novel nonaflate ester of morphine, which can be converted to 3-deoxymorphine, a valuable intermediate in drug development projects, more efficiently and cost-effectively than with traditional reagents. eurekaselect.com The synthesis of nonaflyl amides and esters, which are important building blocks, is also a key application. nih.govyoutube.com Nonaflate-derived compounds are also being explored for their potential as inhibitors of enzymes like glucosamine-6-phosphate synthase. nih.gov

Data Tables

Properties of Nonafluorobutanesulfonyl Fluoride

PropertyValue
IUPAC Name 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride
CAS Number 375-72-4
Molecular Formula C4F10O2S
Molecular Weight 302.09 g/mol
Appearance Colorless, volatile liquid
Boiling Point 65°C to 66°C
Melting Point -110°C
Density 1.75 g/cm³
Solubility Immiscible with water, soluble in common organic solvents

Data sourced from chemicalbook.comwikipedia.orgfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F10O2S<br>C4F9SO2F B146102 Perfluorobutylsulfonyl fluoride CAS No. 375-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride
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InChI

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16
Source PubChem
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InChI Key

LUYQYZLEHLTPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
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Molecular Formula

C4F9SO2F, C4F10O2S
Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
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DSSTOX Substance ID

DTXSID20861913
Record name Perfluorobutanesulfonyl fluoride
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Molecular Weight

302.09 g/mol
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CAS No.

375-72-4
Record name 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride
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Record name Perfluoro-1-butanesulfonyl fluoride
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Record name 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name Perfluorobutanesulfonyl fluoride
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Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride
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Fundamental Reaction Mechanisms and Reactivity of Nonafluorobutanesulfonyl Fluoride

Nonafluorobutanesulfonyl Fluoride (B91410) as a Sulfonylation Reagent

The primary role of nonafluorobutanesulfonyl fluoride in organic synthesis is as a precursor to nonafluorobutanesulfonates, or "nonaflates." The sulfonyl fluoride moiety is susceptible to attack by nucleophiles, leading to the displacement of the fluoride leaving group and the formation of a new bond between the nucleophile and the nonafluorobutanesulfonyl group. wikipedia.org

Nonafluorobutanesulfonyl fluoride reacts readily with alcohols and phenols in the presence of a base to form the corresponding nonafluorobutanesulfonate esters (nonaflates). Aryl nonaflates are particularly stable and can be prepared in nearly quantitative yields from phenols using bases such as potassium carbonate or triethylamine (B128534). wikipedia.org These aryl nonaflates are valuable electrophiles for cross-coupling reactions. wikipedia.org

The reaction with alcohols also proceeds to form an intermediate alkyl nonaflate. However, these alkyl nonaflates are often labile and can undergo subsequent reactions. wikipedia.org Depending on the reaction conditions and the structure of the alcohol, the intermediate nonaflate can be attacked by the fluoride ion liberated during its formation, leading to an alkyl fluoride, or it can undergo elimination to produce an olefin. wikipedia.orgucla.edu The nonaflate group is considered one of the best leaving groups in solvolysis reactions, being approximately 1.5 to 2 times more effective than the trifluoromethanesulfonate (triflate) group. researchgate.net

Table 1: Representative Examples of Nonaflate Formation from Phenols

Phenol (B47542) Substrate Base Solvent Yield (%)
Phenol K₂CO₃ Acetonitrile (B52724) >95
4-Methoxyphenol Et₃N Dichloromethane >95

This table presents illustrative data based on typical high-yield preparations of aryl nonaflates. wikipedia.org

The core reactivity of NfF as a sulfonylation agent lies in the nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group. A variety of nucleophiles can displace the fluoride anion. wikipedia.org The reaction is believed to proceed either through a direct substitution of the fluorine atom or via an elimination-addition pathway involving a trigonal bipyramidal intermediate. nih.gov This reactivity allows for the synthesis of a range of nonaflyl-containing compounds.

Common nucleophiles that react with nonafluorobutanesulfonyl fluoride include:

Phenoxides and Enolates: These oxygen nucleophiles attack NfF to form aryl nonaflates and alkenyl nonaflates, respectively. wikipedia.org

Amines: Reaction with amines yields the corresponding nonafluorobutanesulfonamides. wikipedia.org

Carbanions: Carbon-based nucleophiles can also react, leading to C-sulfonylation products. researchgate.net

NfF is noted for its stability, particularly its resistance to hydrolysis in neutral or acidic water (stable at pH < 12), which contrasts with the high reactivity and moisture sensitivity of triflic anhydride (B1165640). wikipedia.org

The reaction of nonafluorobutanesulfonyl fluoride with enolates can result in two different products, arising from either attack by the oxygen atom (O-attack) to form an alkenyl nonaflate or attack by the carbon atom (C-attack) to yield a β-keto sulfone. The regiochemical outcome of this reaction is highly dependent on several factors, primarily the metal counterion of the enolate. wikipedia.orgresearchgate.net

Metal Counterion: The nature of the cation associated with the enolate plays a crucial role. Lithium enolates, particularly those that are less substituted, tend to favor C-sulfonylation, producing β-oxosulfones exclusively. researchgate.net In contrast, increasing the size of the cation to cesium or using quaternary ammonium (B1175870) ions directs the reaction exclusively toward O-sulfonylation, yielding alkenyl nonaflates. researchgate.net

Enolate Structure: More substituted lithium enolates tend to give products of O-sulfonylation. wikipedia.org

Precursors: To circumvent issues with enolate generation, trimethylsilyl (B98337) enol ethers are often used as precursors. They react with NfF in the presence of a catalytic amount of a fluoride source (e.g., CsF or TBAF) to give alkenyl nonaflates in good yields. wikipedia.org

Table 2: Influence of Metal Counterion on Enolate Sulfonylation Regioselectivity

Enolate Counterion Predominant Reaction Pathway Product Type
Li⁺ C-Attack β-Oxosulfone
Na⁺ Mixture of C- and O-Attack β-Oxosulfone & Alkenyl nonaflate
Cs⁺ O-Attack Alkenyl nonaflate

This table summarizes the general trend of regioselectivity based on the enolate counterion. researchgate.net

Nonafluorobutanesulfonyl Fluoride as a Fluoride Source

A significant aspect of the reactivity of nonafluorobutanesulfonyl fluoride is its ability to act as a source of fluoride ions. In its reactions with nucleophiles like alcohols, a stoichiometric amount of fluoride ion is released. wikipedia.org This liberated fluoride is nucleophilic and can participate in subsequent transformations, either by reacting with an electrophilic intermediate formed in situ or by activating other reagents in the reaction mixture. wikipedia.orgucla.edu

Nonafluorobutanesulfonyl fluoride, in combination with a non-nucleophilic base, serves as an effective reagent for the deoxyfluorination of alcohols. ucla.edu The process occurs via a two-step sequence. First, the alcohol reacts with NfF to form an alkyl nonaflate intermediate. Second, the fluoride ion released in the first step acts as a nucleophile, attacking the carbon atom bearing the nonaflate leaving group in an Sₙ2 reaction. wikipedia.orgorganic-chemistry.org This pathway results in the formation of an alkyl fluoride with inversion of stereochemistry at the reaction center. organic-chemistry.org

This method is particularly effective for converting primary and secondary alcohols into their corresponding fluorides in high yields, with suppressed elimination side reactions that can be problematic with other fluorinating agents. organic-chemistry.org The combination of NfF with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is an efficient system for this transformation. ucla.edu The use of an external fluoride source, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), can further enhance the efficiency of the fluorination. organic-chemistry.org

Table 3: Deoxyfluorination of Alcohols using NfF

Alcohol Substrate Reagent System Product Yield (%)
1-Octanol NfF / DBU 1-Fluorooctane High
Cyclohexanol NfF / TBAT / i-Pr₂NEt Fluorocyclohexane 91

Data compiled from studies on deoxyfluorination reactions. ucla.eduorganic-chemistry.org

The fluoride ion generated from the reaction of nonafluorobutanesulfonyl fluoride possesses a high affinity for silicon. This property is exploited in reactions involving silyl-bound nucleophiles, where the liberated fluoride acts as an in situ activator. wikipedia.orgchemicalbook.com

A key example is the reaction of trimethylsilyl enol ethers with NfF. While this reaction forms alkenyl nonaflates, it requires a substoichiometric amount of a fluoride source to proceed efficiently. wikipedia.org The fluoride activates the silyl (B83357) enol ether, facilitating the attack on the sulfonyl fluoride.

Another powerful application is the domino process for generating benzynes from o-(trimethylsilyl)phenols using only NfF. chemicalbook.com In this process, NfF performs two roles sequentially. First, it reacts with the phenolic hydroxyl group to form a nonaflate, activating it as a leaving group. Second, the fluoride ion produced in this step attacks the trimethylsilyl group. This desilylation induces the elimination of the nonaflate group and the formation of a highly reactive benzyne (B1209423) intermediate, which can then be trapped by various nucleophiles. chemicalbook.com This dual activation by a single reagent provides an efficient pathway to polysubstituted benzene derivatives. chemicalbook.com

Mechanistic Investigations of Key Transformations

Mechanisms of Alcohol Deoxyfluorination with Nonafluorobutanesulfonyl Fluoride/Base Systems

The conversion of alcohols to alkyl fluorides, a process known as deoxyfluorination, is a pivotal transformation in the synthesis of organofluorine compounds. nih.gov Nonafluorobutanesulfonyl fluoride (NfF), in conjunction with a base, serves as an effective reagent system for this purpose. The generally accepted mechanism involves the initial activation of the alcohol by the base, followed by nucleophilic attack on the sulfur atom of NfF to form a nonafluorobutanesulfonate (nonaflate) ester intermediate. This is subsequently displaced by a fluoride ion to yield the final alkyl fluoride product. researchgate.net

The choice of base plays a crucial role in the efficiency and selectivity of the reaction. While traditional methods often employ strong, nucleophilic bases, milder, non-nucleophilic organic bases are also utilized. The reaction pathway can be influenced by the nature of the base. For instance, in some systems, the base deprotonates the alcohol, and the resulting alkoxide attacks the sulfonyl fluoride. cas.cn

A proposed pathway for the deoxyfluorination of alcohols using a sulfonyl fluoride reagent like NfF involves the following steps:

Deprotonation of the alcohol by a base (e.g., DBU) to form an alkoxide.

Nucleophilic addition of the alkoxide to the sulfonyl fluoride, leading to a pentacoordinated intermediate.

Release of the fluoride ion from the intermediate, facilitated by the protonated base, to form a sulfonimidate ester.

Nucleophilic displacement of the sulfonimidate group by the fluoride ion (often as a complex with the protonated base, e.g., DBU-HF) to furnish the alkyl fluoride. cas.cn

This process generally proceeds with inversion of configuration at the carbon center, which is a key feature for the synthesis of stereochemically defined alkyl fluorides from chiral alcohols. nih.gov

Catalytic Roles in Dehydrative Glycosylation Reactions

Nonafluorobutanesulfonyl fluoride has emerged as a valuable tool in the field of glycosylation, a fundamental process for the synthesis of oligosaccharides and glycoconjugates. Specifically, NfF facilitates a dehydrative glycosylation protocol that operates under mild basic conditions, a departure from many classical glycosylation methods that require acidic or neutral environments. researchgate.netresearchgate.net

The mechanism involves the selective activation of a glycosyl hemiacetal (the glycosyl donor) by NfF. researchgate.netresearchgate.net This activation is believed to proceed through the formation of a highly reactive glycosyl nonaflate intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of a glycosyl acceptor, leading to the formation of the O-glycosidic bond.

A key aspect of this methodology is its ability to promote self-condensation of the glycosyl hemiacetal in the absence of an external acceptor, yielding symmetrical 1,1′-disaccharides in high yields. researchgate.netresearchgate.net This highlights the catalytic role of NfF in activating the anomeric hydroxyl group, transforming it into a good leaving group and thereby facilitating the glycosylation reaction.

Intramolecular Rearrangements and Domino Processes Initiated by Nonafluorobutanesulfonyl Fluoride

Nonafluorobutanesulfonyl fluoride can initiate domino reactions, which are sequential transformations that occur in a single pot, leading to the formation of complex molecular architectures from simple starting materials. nih.govwiley.comwiley-vch.deresearchgate.net One notable example is the generation of benzynes from o-(trimethylsilyl)phenols. nih.gov

In this process, NfF serves a dual activation role. The reaction is initiated by the nonaflation of the phenolic hydroxyl group of the o-(trimethylsilyl)phenol. This is followed by an intramolecular attack of the fluoride ion, produced during the nonaflation step, on the trimethylsilyl group. This sequence of events leads to the in-situ generation of benzyne, which can then participate in various cycloaddition reactions to produce polysubstituted benzene derivatives. nih.gov

This domino process showcases the ability of NfF to trigger a cascade of reactions through the strategic activation of functional groups, enabling the efficient construction of complex molecules. nih.gov Intramolecular rearrangements, often a component of such domino sequences, can lead to the formation of intricate ring systems and stereocenters. wiley.comwiley-vch.deresearchgate.netnih.gov

Diazo Transfer Mechanisms Employing Nonafluorobutanesulfonyl Fluoride Derivatives

Nonafluorobutanesulfonyl azide (B81097) (NfN₃), a derivative of NfF, is a stable and effective reagent for diazo transfer reactions. e-tarjome.comscispace.com This reaction is a cornerstone for the synthesis of azides from primary amines and diazo compounds from active methylene compounds. e-tarjome.comnih.govresearchgate.net The use of NfN₃ offers advantages over the more commonly used but hazardous trifluoromethanesulfonyl azide (TfN₃), as it is a shelf-stable liquid that can be prepared from the relatively inexpensive NfF. e-tarjome.comscispace.com

The mechanism of diazo transfer from NfN₃ to a primary amine generally proceeds under mild conditions, often catalyzed by a copper salt. e-tarjome.com The reaction is believed to involve the formation of a triazene intermediate, which then fragments to yield the corresponding azide and nonafluorobutanesulfonamide. A key feature of this transformation is the retention of configuration at the reacting stereocenter of the amine. e-tarjome.comscispace.com

Computational studies on similar sulfonyl azides suggest a stepwise mechanism for the nucleophilic attack of the amine on the azide. This involves the initial attack of the amine on the terminal nitrogen of the azide, followed by a proton transfer, which can be mediated by solvent molecules like water. wuxibiology.com

Cyclodehydration Reactions Mediated by Nonafluorobutanesulfonyl Fluoride

While specific mechanistic details for cyclodehydration reactions directly mediated by nonafluorobutanesulfonyl fluoride are not extensively detailed in the provided search results, the underlying principle would likely involve the activation of hydroxyl groups to facilitate intramolecular cyclization. The strong electron-withdrawing nature of the nonaflate group makes it an excellent leaving group, a property that is central to many of the reactions involving NfF. uni-tuebingen.de

In a hypothetical cyclodehydration of a diol, the reaction would likely proceed through the formation of a monononaflate ester at one of the hydroxyl groups. The remaining hydroxyl group would then act as an intramolecular nucleophile, displacing the nonaflate group to form the cyclic ether. The efficiency of such a reaction would depend on factors such as ring size, conformational preferences of the substrate, and the reaction conditions employed.

Comparative Mechanistic Studies with Triflate Analogs and Other Sulfonyl Fluorides

The reactivity of nonafluorobutanesulfonyl fluoride and its derivatives is often compared to that of trifluoromethanesulfonyl (triflyl) analogs and other sulfonyl fluorides. researchgate.netwikipedia.orgnih.govnih.govspringernature.com

Nonaflates vs. Triflates: Nonaflates are generally considered to be better leaving groups than the corresponding triflates. researchgate.net This enhanced reactivity is attributed to the stronger electron-withdrawing effect of the perfluorinated n-butyl chain compared to the trifluoromethyl group. researchgate.net This increased electron-withdrawing character enhances both the reactivity and the stability of the nonaflate anion. researchgate.net

In practical terms, this often translates to milder reaction conditions and improved yields in reactions such as transition metal-catalyzed cross-coupling reactions where the nonaflate is the leaving group. researchgate.netwikipedia.org Furthermore, nonaflates exhibit greater hydrolytic stability compared to triflates, which can be a significant advantage in certain applications. researchgate.netwikipedia.org

NfF vs. Other Sulfonyl Fluorides: Compared to other sulfonyl fluorides, NfF offers a good balance of reactivity and stability. cas.cnrsc.org While sulfonyl chlorides are often more reactive, they are also more susceptible to hydrolysis. nih.gov The strong sulfur-fluorine bond in sulfonyl fluorides like NfF imparts greater thermal and chemical robustness. nih.gov

The reactivity of sulfonyl fluorides can be tuned by altering the electronic properties of the organic substituent. For instance, aryl sulfonyl fluorides with electron-withdrawing groups are more reactive electrophiles. nih.gov The perfluoroalkyl chain in NfF makes it a highly activated sulfonyl fluoride, contributing to its utility in a wide range of chemical transformations.

Interactive Data Table: Comparison of Sulfonylating Agents

ReagentLeaving Group AbilityHydrolytic StabilityKey Advantages
Nonafluorobutanesulfonyl fluoride (NfF) Excellent researchgate.netHigh researchgate.netwikipedia.orgCost-effective, stable, highly reactive. e-tarjome.comwikipedia.org
Triflic Anhydride (Tf₂O) Very GoodLower than nonaflates researchgate.netwikipedia.orgWidely used, well-established reactivity.
Aryl Sulfonyl Chlorides GoodGenerally low nih.govReadily available, but less stable. nih.gov
Other Sulfonyl Fluorides (e.g., PyFluor) GoodHighCrystalline, stable, good for deoxyfluorination. cas.cn

Applications of Nonafluorobutanesulfonyl Fluoride in Advanced Organic Synthesis

Transition Metal-Catalyzed Coupling Reactions

Nonaflates derived from nonafluorobutanesulfonyl fluoride (B91410) are exceptional electrophiles for a wide array of transition metal-catalyzed coupling reactions. Their reactivity profile is similar to that of triflates, but their superior stability often leads to improved outcomes in complex chemical syntheses. rsc.orgresearchgate.net

Aryl and alkenyl nonaflates are widely recognized as practical and efficient substrates in numerous palladium-catalyzed cross-coupling reactions, serving as robust alternatives to the corresponding triflates. researchgate.netnih.govacs.org The development of one-pot procedures, where a phenol (B47542) is converted in situ to its nonaflate before the coupling reaction, has further enhanced their utility in Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions. organic-chemistry.org

Heck Reaction : This reaction creates a substituted alkene by coupling an unsaturated halide or sulfonate (like a nonaflate) with an alkene. wikipedia.orgmdpi.com Alkenyl and aryl nonaflates have proven to be excellent substrates for palladium-catalyzed Heck reactions. researchgate.netresearchgate.net Research has even demonstrated a ligand-free, room-temperature variant of the Heck reaction using alkenyl nonaflates. researchgate.net

Suzuki Coupling : In the Suzuki reaction, an organoboron compound is coupled with an organohalide or sulfonate in the presence of a palladium catalyst. libretexts.org Alkenyl nonaflates have been shown to couple efficiently with both aryl and alkenyl boronic acids, with microwave irradiation noted to dramatically reduce reaction times and enhance yields. nih.govscilit.com Aryl nonaflates are also commonly employed in this transformation. researchgate.net

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or sulfonate, catalyzed by palladium and typically a copper co-catalyst. nih.govnih.govorganic-chemistry.org Chiral nonaflates have been successfully utilized in Sonogashira couplings to produce chiral tertiary allylic fluorides. researchgate.net One-pot procedures starting from phenols have also been developed, streamlining the synthesis of diarylacetylenes. organic-chemistry.org

Stille Coupling : The Stille reaction forms a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide or sulfonate. libretexts.orgwikipedia.org While one study noted a failure of an aryl nonaflate to couple under specific tin-catalytic conditions, msu.edu the general utility of nonaflates in Stille couplings is well-established, particularly through efficient one-pot methodologies. organic-chemistry.org

Negishi Coupling : This reaction couples an organozinc compound with an organic halide or sulfonate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Nonaflates are effective electrophiles in Negishi couplings, demonstrating reactivity comparable to triflates and enabling the formation of diverse carbon-carbon bonds. rsc.orgresearchgate.netacs.org

Overview of Palladium-Catalyzed Cross-Coupling Reactions with Nonaflates

Reaction NameCoupling PartnersProduct TypeKey Findings
Heck ReactionAlkenyl/Aryl Nonaflate + AlkeneSubstituted AlkeneExcellent substrates; ligand-free, room-temperature conditions possible. researchgate.netresearchgate.netresearchgate.net
Suzuki CouplingAlkenyl/Aryl Nonaflate + Organoboron CompoundBiaryl, Conjugated DieneEfficient coupling; microwave irradiation improves yields and reaction times. researchgate.netnih.govscilit.com
Sonogashira CouplingAryl/Alkenyl Nonaflate + Terminal AlkyneDisubstituted AlkyneEffective for synthesizing chiral molecules and diarylacetylenes via one-pot methods. organic-chemistry.orgresearchgate.net
Stille CouplingAryl/Alkenyl Nonaflate + Organotin CompoundBiaryl, StyreneViable substrates, especially in one-pot procedures from phenols. organic-chemistry.org
Negishi CouplingAryl/Alkenyl Nonaflate + Organozinc CompoundBiaryl, Alkylated AreneEffective electrophiles with reactivity similar to triflates. researchgate.netacs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In these reactions, aryl nonaflates have demonstrated superiority over aryl triflates. wikipedia.org This advantage stems from their greater resistance to hydrolysis, a side reaction that can significantly lower product yields when using triflates. wikipedia.org Extensive studies have been performed to optimize the conditions for the palladium-catalyzed amination of aryl nonaflates. rsc.org The methodology is not limited to aryl substrates; cycloalkenyl nonaflates have also been shown to be effective electrophiles for palladium-catalyzed C–N bond formation with various enolizable heterocycles, achieving good to excellent yields under microwave-enhanced conditions. rsc.orgrsc.org

Synthesis of Complex Fluorinated Molecules

Nonafluorobutanesulfonyl fluoride is instrumental in preparing key intermediates like alkenyl and aryl nonaflates, which are precursors to a wide range of complex molecules. It also plays a direct role in the synthesis of certain fluorinated compounds.

The controlled synthesis of alkenyl nonaflates is crucial for their subsequent use in coupling reactions. Stereoselective methods have been developed using common organic starting materials.

From Silyl (B83357) Enol Ethers : An optimized, fluoride-catalyzed reaction between silyl enol ethers and nonafluorobutanesulfonyl fluoride (NfF) provides a stereoselective route to alkenyl nonaflates. researchgate.net

From Carbonyl Compounds : A general method involves the α-deprotonation of carbonyl compounds, such as aldehydes and cyclic ketones, using phosphazene bases. The resulting enolate is trapped in situ with NfF to furnish the corresponding alkenyl nonaflate in high yield. researchgate.net It is important to note that this method is generally not applicable to acyclic ketones, as their nonaflate derivatives tend to undergo rapid elimination to form alkynes. researchgate.net Similarly, the nonaflation of aldehydes requires carefully controlled conditions to prevent this subsequent elimination. researchgate.net

Methods for Alkenyl Nonaflate Synthesis

Starting MaterialReagentsKey FeaturesLimitations
Silyl Enol EtherNonafluorobutanesulfonyl Fluoride (NfF), Fluoride CatalystOptimized and stereoselective. researchgate.netDependent on availability of silyl enol ether precursor.
Carbonyl Compound (Aldehyde, Cyclic Ketone)Phosphazene Base, Nonafluorobutanesulfonyl Fluoride (NfF)Provides high yields via in situ trapping. researchgate.netNot applicable to acyclic ketones; requires careful control for aldehydes to avoid alkyne formation. researchgate.net
β-KetoesterSodium Base, Nonafluorobutanesulfonyl Fluoride (NfF)Reacts via the sodium enolate to give high yields of the alkenyl nonaflate. wikipedia.orgLimited to β-ketoester substrates.

Aryl nonaflates are key intermediates for the synthesis of biaryls and other complex aromatic systems. They are readily prepared from widely available starting materials. The most direct method is the reaction of phenols with nonafluorobutanesulfonyl fluoride, often performed in situ just before a cross-coupling reaction. rsc.orgorganic-chemistry.org An alternative and efficient route involves the reaction of aryloxysilanes with NfF in the presence of a fluoride ion source, which facilitates the formation of the aryl nonaflate. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Beyond its role in forming the nonaflyl group, nonafluorobutanesulfonyl fluoride can be used as a dehydroxyfluorinating agent to synthesize alkyl fluorides from alcohols. wikipedia.orgyoutube.com The reaction proceeds through a two-step, one-pot sequence. First, the alcohol reacts with NfF to form an intermediate alkyl nonaflate. In this step, a fluoride ion is released. This fluoride ion then acts as a nucleophile, attacking the alkyl nonaflate intermediate and displacing the nonaflate group (NfO⁻) to form the final alkyl fluoride product. wikipedia.org This transformation effectively converts a hydroxyl group into a fluorine atom. The combination of NfF with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to efficiently convert primary and secondary alcohols into their corresponding fluorides. researchgate.net This method is also applicable to the formation of benzylic fluorides, which are valuable synthetic intermediates. nih.gov

Generation of Benzynes from o-(Trimethylsilyl)phenols

Nonafluorobutanesulfonyl fluoride (NfF) provides an efficient method for generating highly reactive benzyne (B1209423) intermediates from readily available o-(trimethylsilyl)phenols. chemicalbook.comdatapdf.com This transformation proceeds via a domino reaction sequence initiated by a single reagent, NfF, which is noted for being more stable and cost-effective than traditional reagents like triflic anhydride (B1165640). chemicalbook.comdatapdf.com

The process involves two key steps:

O-Nonaflation : The phenolic hydroxyl group of the o-(trimethylsilyl)phenol is activated by reacting with nonafluorobutanesulfonyl fluoride to form a nonaflate. chemicalbook.comdatapdf.com

Fluoride-Induced Elimination : The fluoride ion, generated as a byproduct of the nonaflation step, attacks the trimethylsilyl (B98337) group. This subsequent attack induces the elimination of the nonaflate and trimethylsilyl fluoride, resulting in the formation of benzyne. chemicalbook.comdatapdf.com

The in-situ generated benzyne can be immediately trapped by various arynophiles, such as furan, to produce a range of polysubstituted aromatic compounds. chemicalbook.comdatapdf.com A key advantage of this method is its compatibility with acid- and fluoride-labile functional groups, such as cyclic acetals and TBDMS ethers. chemicalbook.com The reaction is typically performed in a solvent like acetonitrile (B52724) (MeCN). datapdf.com

A one-pot synthesis starting from 2-bromophenol (B46759) has also been developed. This involves silylation, lithium-halogen exchange, retro-Brook rearrangement to form the lithium o-(trimethylsilyl)phenolate, followed by the addition of NfF and a trapping agent to yield the final product. datapdf.com

Data sourced from Ikawa et al., 2011. datapdf.com

Diversification of Functional Groups

Nonafluorobutanesulfonyl fluoride is instrumental in various transformations that enable the diversification of functional groups, expanding the synthetic chemist's toolkit.

Synthesis of Azides from Primary Amines via Nonafluorobutanesulfonyl Azide (B81097)

Nonafluorobutanesulfonyl azide (NfN₃), prepared from nonafluorobutanesulfonyl fluoride, serves as a shelf-stable and efficient diazo-transfer reagent for the conversion of primary amines into azides. researchgate.netcsic.esresearchgate.net This method presents a valuable alternative to the more commonly used but potentially hazardous trifluoromethanesulfonyl azide. researchgate.net The reaction is notable for its high efficiency and broad applicability. csic.es

The general procedure involves treating the primary amine with nonafluorobutanesulfonyl azide in the presence of a copper catalyst, such as CuSO₄·5H₂O, and a base like sodium bicarbonate (NaHCO₃). csic.es The reaction proceeds smoothly at room temperature in a mixed solvent system, such as methanol/water/diethyl ether. csic.es This process is effective for a wide range of primary amines, affording the corresponding azides in pure form often without the need for further purification. csic.es

One-Pot Regioselective Synthesis of 1,2,3-Triazoles

Building upon the synthesis of azides, nonafluorobutanesulfonyl azide can be used in a one-pot, two-step process to generate 1,2,3-triazoles. researchgate.netcsic.es This sequential reaction combines a diazo-transfer with a subsequent 1,3-dipolar cycloaddition. researchgate.net The process starts with the conversion of a primary amine to an azide in situ, which then reacts with an alkyne to form the triazole ring. researchgate.net

This copper-catalyzed reaction allows for the regioselective synthesis of either 1,4- or 1,5-disubstituted triazoles. researchgate.net

Intermolecular Cycloaddition : The reaction between the in-situ generated azide and a separate terminal alkyne typically yields 1,4-disubstituted 1,2,3-triazoles. csic.esnih.gov

Intramolecular Cycloaddition : When the starting material is an amino-alkyne, the intramolecular cycloaddition can lead to 1,5-disubstituted triazoles, an atypical regioselectivity under copper catalysis that is driven by the geometric constraints of the substrate. researchgate.net

This one-pot method avoids the need to isolate potentially unstable organic azide intermediates, enhancing the safety and efficiency of the synthesis. researchgate.netgoogle.com

Conversion of Vicinal Diols into Epoxides

Nonafluorobutanesulfonyl fluoride can be employed to facilitate the conversion of vicinal diols into epoxides. This transformation relies on the activation of one hydroxyl group by NfF to form a highly reactive nonaflate intermediate. The neighboring hydroxyl group can then act as an intramolecular nucleophile, attacking the carbon bearing the nonaflate leaving group. This intramolecular SN2 reaction results in the formation of an epoxide ring. The exceptional leaving group ability of the nonaflate anion, which is considered one of the best leaving groups reported for solvolysis reactions, drives this transformation. researchgate.net

Preparation of Vinylphosphonates and Phosphono-Containing Enynes/Dienes

The synthesis of vinylphosphonates can be achieved from hydroxyphosphonates using nonafluorobutanesulfonyl fluoride. This reaction proceeds through the activation of the hydroxyl group by NfF, forming a nonaflate ester. Subsequent elimination of nonafluorobutanesulfonic acid, promoted by a base, generates the carbon-carbon double bond of the vinylphosphonate. This method offers a pathway to these valuable compounds, which are important in medicinal chemistry and materials science. organic-chemistry.org While direct evidence for NfF in this specific transformation is limited in the provided results, the principle is analogous to the use of triflic anhydride (Tf₂O) for the phosphorylation of ketones to yield vinylphosphorus compounds. organic-chemistry.org

Synthesis of Bis(nonafluorobutanesulfonimide)

Nonafluorobutanesulfonyl fluoride is a key starting material for the synthesis of bis(nonafluorobutanesulfonimide), also known as (C₄F₉SO₂)₂NH or Nf₂NH. wikipedia.org This compound is a superacid. The synthesis involves the reaction of NfF with ammonium (B1175870) chloride in acetonitrile, using triethylamine (B128534) as a base. wikipedia.org This reaction proceeds in high yield (97%) to form the triethylammonium (B8662869) salt of the imide. wikipedia.org

The free acid can be obtained from the triethylammonium salt via ion exchange chromatography. wikipedia.org Alternatively, the corresponding potassium salt can be prepared by treating a methanolic solution of the triethylammonium salt with potassium hydroxide (B78521) (KOH). wikipedia.org Bis(nonafluorobutanesulfonimide) and its salts are of interest for applications such as electrolytes in electrochemical devices. researchgate.net

Glycosylation and Carbohydrate Chemistry

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. NfF has been identified as an effective mediator in these reactions, particularly in dehydrative glycosylation, a process that directly couples a glycosyl donor with an acceptor, releasing water as the only byproduct.

Research has demonstrated a dehydrative glycosylation protocol that is mediated by nonafluorobutanesulfonyl fluoride. documentsdelivered.com This method represents a significant advancement in the direct formation of glycosidic linkages. While specific literature detailing these protocols under mildly alkaline conditions is not prevalent, the general stability of NfF in aqueous environments with a pH below 12 suggests its compatibility with a range of basic conditions. wikipedia.org The process typically involves the activation of a hydroxyl group on the glycosyl donor by NfF, followed by nucleophilic attack from the glycosyl acceptor. The use of tertiary amine bases is common in reactions involving NfF, which could provide the requisite alkaline environment. nih.gov

The synthesis of disaccharides is a direct extension of glycosylation methodologies. Protocols mediated by NfF are utilized to form the critical glycosidic bond between two monosaccharide units. documentsdelivered.com The process involves the activation of an anomeric hydroxyl group of a glycosyl donor with NfF, creating a highly reactive nonaflate leaving group. This intermediate is then displaced by a free hydroxyl group on a glycosyl acceptor to form the disaccharide. This approach is valuable for creating complex carbohydrate structures. researchgate.net The reaction's success often relies on the strategic use of protecting groups to ensure regioselectivity, directing the glycosidic linkage to the desired position on the acceptor monosaccharide.

Synthesis of Fluorinated Biomolecules

The introduction of fluorine into biomolecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability and binding affinity. nih.govnumberanalytics.com NfF serves as a key reagent in the synthesis of these valuable compounds, particularly fluorinated amino acids and nucleosides.

Nonafluorobutanesulfonyl fluoride plays a crucial role in the stereoselective synthesis of fluorinated proline derivatives, which are valuable tools in medicinal chemistry and structural biochemistry. acs.orgnih.gov A notable application is the direct bis-deoxyfluorination of a dihydroxyproline derivative to create 3,4-difluoro-L-prolines. acs.org

In a specific example, (3R,4S)-3,4-dihydroxyproline, protected with a Boc group, is treated with nonafluorobutanesulfonyl fluoride in combination with tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). acs.org This reaction pleasingly results in the formation of the corresponding (3S,4R)-3,4-difluoroproline derivative as the sole observed diastereoisomer. acs.org This method highlights the utility of NfF in generating sulfonates in the presence of a fluoride source for complex fluorination reactions. acs.org

Table 1: Key Reactants and Products in the Synthesis of 3,4-difluoro-L-proline

Compound NameRole in Reaction
(3R,4S)-3,4-Dihydroxyproline (Boc-protected)Starting Material
Nonafluorobutanesulfonyl fluoride (NfF)Fluorinating Agent
Tetrabutylammonium difluorotriphenylsilicate (TBAT)Fluoride Source / Activator
(3S,4R)-3,4-Difluoroproline (Boc-protected)Final Product
Enol sulfonateMajor Byproduct

Perfluoroalkanesulfonyl fluorides, including NfF, are effective reagents for the dehydroxy-fluorination of the sugar moieties in nucleoside derivatives. researchgate.netnih.gov This transformation is significant for producing fluorinated nucleosides, many of which exhibit potent antiviral and anticancer activities. nih.govnih.gov

The reaction typically involves the direct displacement of a hydroxyl group on the carbohydrate portion of a pre-formed nucleoside with a fluorine atom. nih.govresearchgate.netnih.gov The use of NfF in this context results in the formation of the corresponding fluorinated nucleoside in good yields and, importantly, with an inversion of stereochemical configuration at the reaction center. researchgate.netnih.gov This single-step conversion of a hydroxyl group to a fluorine atom provides a convenient and efficient route to these modified biomolecules. researchgate.netnih.gov

Table 2: General Transformation in Fluorinated Nucleoside Synthesis

Starting MaterialReagentProductKey Outcome
Nucleoside with hydroxylated sugarNonafluorobutanesulfonyl fluoride (NfF)Fluorinated nucleosideDehydroxy-fluorination with inversion of configuration

Interdisciplinary Research Applications and Emerging Technologies

Electrochemical Materials Science

The field of electrochemical materials science has particularly benefited from the introduction of nonafluorobutanesulfonyl-containing compounds. Their application in electrolytes and as additives in batteries is addressing critical challenges in energy storage, such as stability and performance.

Derivatives of nonafluorobutanesulfonyl fluoride (B91410) are key components in the formulation of advanced ionic liquid (IL) electrolytes. One such example is 1-butyl-3-methylimidazolium bis(nonafluorobutanesulfonyl)imide, a bulky fluorinated ionic liquid. This compound has been synthesized and evaluated for its use in hybrid lithium-ion capacitors (HLICs). chemicalbook.com When combined with a lithium salt like lithium bis(nonafluorobutanesulfonyl)imide and propylene (B89431) carbonate, it forms a nonaqueous electrolyte with promising electrochemical properties. chemicalbook.com

These ionic liquid electrolytes exhibit high ionic conductivity, on the order of 10⁻³ S cm⁻¹ at room temperature. chemicalbook.com This high conductivity is crucial for the efficient functioning of electrochemical devices. The stability and performance of these electrolytes have been demonstrated in fabricated HLIC cells, which have shown significant specific capacitance and discharge capacity, highlighting the potential of nonafluorobutanesulfonyl fluoride derivatives in developing safer and more efficient energy storage systems. chemicalbook.com

The stability of lithium metal anodes is a critical factor in the development of high-energy-density batteries. Nonafluorobutanesulfonyl fluoride derivatives are being investigated as additives to enhance this stability. For instance, a novel lithium salt, lithium (fluorosulfonyl)(nonafluorobutanesulfonyl)imide (LiFNFSI), has been developed to improve the high-temperature resilience of lithium-ion cells. chemrxiv.org This salt demonstrates excellent thermal stability and the ability to passivate aluminum current collectors, preventing corrosion at high potentials. chemrxiv.org

The use of LiFNFSI in electrolytes has been shown to improve the cycling performance of graphite/LiCoO₂ and MCMB/LiMn₂O₄ cells, particularly at elevated temperatures. chemrxiv.org Another approach involves the use of carbon-coated mixed metal fluoride (NMMF@C) microparticles. These particles gradually release functional metal and fluoride ions into the electrolyte during battery cycling, which helps to stabilize the lithium metal anode. nih.gov This "spansule" design has been shown to afford a high Coulombic efficiency of 98% for over 1000 cycles at a current density of 2 mA cm⁻², representing a significant step towards the practical application of lithium metal anodes in rechargeable batteries. nih.govthermofisher.com

The electrochemical properties of the bis(nonafluorobutanesulfonyl)imide anion are central to its utility in battery electrolytes. This anion is a key component of ionic liquids and lithium salts used in advanced battery chemistries. The electrochemical behavior of electrolytes containing this anion has been studied through methods like linear sweep and cyclic voltammetry. chemicalbook.com

Table 1: Electrochemical Performance of Nonafluorobutanesulfonyl Imide-Based Electrolytes

Electrolyte SystemApplicationKey FindingReference
1-butyl-3-methylimidazolium bis(nonafluorobutanesulfonyl imide)Hybrid Lithium-Ion CapacitorsIonic conductivity of ~10⁻³ S cm⁻¹; Max. specific capacitance of 102.1 F g⁻¹ chemicalbook.com
Lithium (fluorosulfonyl)(nonafluorobutanesulfonyl)imide (LiFNFSI)Lithium-Ion BatteriesImproved high-temperature cycling performance chemrxiv.org
Carbon-coated Mixed Metal Fluoride (NMMF@C)Lithium Metal AnodesCoulombic efficiency of 98% for over 1000 cycles nih.govthermofisher.com

Advanced Materials Development

The application of nonafluorobutanesulfonyl fluoride extends beyond electrochemistry into the broader field of advanced materials. Its role in creating high-performance surfactants and functional polymers is a testament to its versatility as a chemical building block.

Nonafluorobutanesulfonyl fluoride is a key precursor in the synthesis of fluorocarbon surfactants. chemicalbook.com These surfactants are valued for their high stability and effectiveness in reducing surface tension, which is a result of the stable carbon-fluorine bonds in their structure. nih.gov The synthesis of these surfactants often involves leveraging the reactivity of the sulfonyl fluoride group. wikipedia.org

One approach to creating these surfactants involves the reaction of nonafluorobutanesulfonyl fluoride with appropriate hydrophilic precursors. chemicalbook.comwikipedia.org The resulting fluorinated surfactants exhibit enhanced properties, such as improved stability in emulsions, making them suitable for a range of industrial applications, including in the textile, chemical, and oil field industries. nih.govchemicalbook.com

Nonafluorobutanesulfonyl fluoride and its derivatives are being integrated into polymeric structures to create functional materials with unique properties. A key technology in this area is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. arxiv.orgresearchgate.net This method allows for the efficient and reliable covalent linking of molecular building blocks through sulfur(VI) connective hubs. arxiv.orgresearchgate.net

Through SuFEx, sulfonyl fluorides like nonafluorobutanesulfonyl fluoride can be used to synthesize novel polymers such as polysulfates and polysulfonates. arxiv.orgnih.gov These polymers can exhibit unique characteristics, including helical structures. arxiv.orgresearchgate.net The robustness of SuFEx chemistry also allows for post-polymerization modification, enabling the creation of materials with precisely controlled compositions and functionalities. arxiv.orgresearchgate.net This approach is being explored for the development of materials for a variety of applications, from advanced coatings to new dielectric materials. sigmaaldrich.comresearchgate.net

Biochemical and Pharmaceutical Research Reagents

Nonafluorobutanesulfonyl fluoride (NfF) has emerged as a significant reagent in the realms of biochemical and pharmaceutical research. Its unique chemical properties, particularly the strong electron-withdrawing nature of the nonafluorobutyl group and the reactivity of the sulfonyl fluoride moiety, make it a versatile tool for chemists and biochemists. It serves as a precursor to nonaflates, which are valuable intermediates in organic synthesis, and the sulfonyl fluoride group itself can engage in specific reactions with biological macromolecules.

Utility in Drug Discovery and Protein Engineering

The application of nonafluorobutanesulfonyl fluoride in drug discovery and protein engineering is primarily centered on its role as a powerful sulfonylation reagent and the unique characteristics of the resulting nonaflate derivatives. Sulfonyl fluorides as a class of compounds are recognized for their utility as biochemical probes and have potential as irreversible covalent inhibitors. purdue.edu

In drug discovery, the synthesis of complex organic molecules is a fundamental step. Nonafluorobutanesulfonyl fluoride is used to convert phenols and other nucleophiles into nonaflates. wikipedia.orgfishersci.ca These nonaflates are stable yet highly reactive electrophiles, particularly in palladium-catalyzed cross-coupling reactions. wikipedia.org Such reactions are crucial for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical compounds. The nonaflate group is an excellent leaving group, often superior to the more common triflate group in terms of stability and reactivity in certain contexts, such as in Buchwald-Hartwig amination reactions. wikipedia.org This enhanced stability can lead to higher yields and fewer side products in the synthesis of potential drug candidates. wikipedia.org

The sulfonyl fluoride moiety itself has gained attention in protein engineering and for the development of covalent inhibitors. purdue.edusigmaaldrich.com Sulfonyl fluorides can react with a variety of nucleophilic amino acid residues within a protein, including lysine (B10760008), tyrosine, serine, threonine, cysteine, and histidine, in a context-specific manner. sigmaaldrich.com This reactivity allows for the covalent modification of proteins, which can be used to study protein function, identify binding sites, or develop highly specific and potent inhibitors. While research has focused on aryl sulfonyl fluorides, the principles extend to perfluoroalkylsulfonyl fluorides like NfF. The stability of the sulfonyl fluoride bond is a key factor, with studies indicating that both electronic and steric factors influence its metabolic stability, a crucial consideration for any potential therapeutic agent. nih.gov

The introduction of highly fluorinated moieties, such as the nonafluorobutyl group, into drug candidates or onto proteins can also significantly alter their physicochemical properties. nih.gov Fluorination can enhance metabolic stability, membrane permeability, and binding affinity. nih.gov The bulky and lipophobic nature of perfluorinated chains can influence the conformation of peptides and proteins, a factor that can be exploited in protein engineering to design proteins with enhanced stability or novel functions. nih.gov

Table 1: Comparison of Sulfonylating Agents in Organic Synthesis

FeatureNonafluorobutanesulfonyl fluoride (NfF)Triflic Anhydride (B1165640) (Tf2O)
Cost Lower cost. wikipedia.orgHigher cost. wikipedia.org
Stability Greater stability. wikipedia.orgLess stable, more reactive. wikipedia.org
Primary Use Synthesis of nonaflates from phenols and enolates. wikipedia.orgSynthesis of triflates. wikipedia.org
Reactivity of Derivatives Nonaflates are excellent electrophiles in cross-coupling reactions. wikipedia.orgTriflates are highly reactive electrophiles.
Hydrolytic Stability of Derivatives Nonaflates are less prone to hydrolysis. wikipedia.orgTriflates can be more susceptible to hydrolysis.

Derivatization of Biomolecules for Structural and Functional Studies

The derivatization of biomolecules is a key strategy for elucidating their structure and function. Nonafluorobutanesulfonyl fluoride is a valuable reagent in this context due to its specific reactivity, enabling the chemical modification of various biomolecules.

One of the primary uses of NfF is the derivatization of hydroxyl groups, particularly in phenols, to form aryl nonaflates. wikipedia.org This reaction proceeds in high yield under mild basic conditions. wikipedia.org In the context of biomolecules, this allows for the specific modification of tyrosine residues in peptides and proteins. The resulting aryl nonaflate is a stable derivative that can be used as a handle for further chemical modifications or as a probe to study the local environment of the tyrosine residue. The conversion of a hydroxyl group to a nonaflate dramatically alters its electronic properties, providing a tool to investigate the role of specific residues in protein function.

Similarly, NfF reacts with enolates or enol ethers to form alkenyl nonaflates. wikipedia.org This can be applied to the study of ketones and aldehydes present in certain biomolecules or metabolic pathways. The resulting alkenyl nonaflates are stable and can be used in subsequent synthetic transformations or for analytical purposes.

Beyond simple hydroxyl and enol derivatization, the sulfonyl fluoride group itself is a key functional group for bioconjugation. As mentioned, sulfonyl fluorides react with a range of nucleophilic amino acid side chains. sigmaaldrich.com This property allows for the site-specific labeling of proteins with probes for various applications, such as fluorescence imaging or affinity purification. The covalent nature of the bond formed ensures a stable linkage, which is essential for many downstream analytical techniques. The context-specific reactivity of the sulfonyl fluoride allows for targeting certain residues over others based on their unique chemical environment within the folded protein structure. sigmaaldrich.com

The derivatization process can also be extended to other classes of biomolecules. For instance, NfF reacts with primary amines in the presence of a base to form sulfonamides. wikipedia.org This provides a method for modifying the N-terminus of a protein or the side chain of lysine residues. Such modifications can be used to attach reporter groups, crosslinkers, or other functionalities to study protein-protein interactions or protein localization within a cell.

Table 2: Reactivity of Nonafluorobutanesulfonyl fluoride with Biomolecular Functional Groups

Functional GroupBiomolecule ContextResulting Derivative
Phenolic HydroxylTyrosine residues in proteins.Aryl Nonaflate. wikipedia.org
Aliphatic HydroxylSerine, Threonine residues.Alkyl Nonaflate (often unstable, leading to elimination or fluorination). wikipedia.org
Enols/EnolatesKetone-containing metabolites, modified sugars.Alkenyl Nonaflate. wikipedia.org
Primary AminesN-terminus of proteins, Lysine residues.Sulfonamide. wikipedia.org

Computational Chemistry and Theoretical Investigations of Nonafluorobutanesulfonyl Fluoride

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the reactivity and selectivity of chemical compounds. While specific DFT studies on the reaction mechanisms of nonafluorobutanesulfonyl fluoride (B91410) are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational studies of similar sulfonyl fluorides and the general understanding of electrophilic reactions.

The high electrophilicity of the sulfur atom in NfF is a key determinant of its reactivity. This is due to the strong electron-withdrawing effect of the nine fluorine atoms on the butyl chain and the fluorine atom directly attached to the sulfonyl group. Computational models can quantify this electrophilicity by calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The LUMO of NfF is expected to be low in energy and centered on the sulfur atom, making it susceptible to nucleophilic attack.

DFT calculations can be employed to model the transition states of reactions involving NfF with various nucleophiles. rsc.org For instance, in reactions with enolates, NfF can exhibit C- versus O-selectivity. wikipedia.org Computational modeling could predict the activation energies for both pathways, helping to rationalize the observed product distributions under different reaction conditions. Factors such as the nature of the nucleophile, the solvent, and the presence of counterions can be incorporated into the theoretical models to provide a more accurate picture of the reaction landscape.

Molecular Modeling of Nonafluorobutanesulfonate Intermediates

The nonafluorobutanesulfonate (nonaflate, NfO⁻) anion is a key intermediate formed in many reactions involving NfF. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are instrumental in understanding the structure, stability, and dynamics of these intermediates in solution.

While specific MD simulations focused solely on the nonaflate anion are not readily found, studies on similar fluorinated sulfonate anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), provide valuable insights into their conformational preferences and interactions with solvents. energy.gov These studies reveal that the flexibility of the fluorinated chain and the orientation of the sulfonate group are influenced by the surrounding solvent molecules. energy.gov

Computational models can be used to calculate the solvation free energy of the nonaflate anion in different solvents, which is crucial for understanding its stability and reactivity in various reaction media. The distribution of solvent molecules around the anion can be visualized, revealing the nature and strength of intermolecular interactions. Such models can also explore the conformational landscape of the nonaflate anion, identifying the most stable geometries and the energy barriers for conformational changes. energy.gov

Computational Studies of Interfacial Chemistry in Electrochemical Systems

The behavior of perfluorinated compounds at electrode-electrolyte interfaces is a critical area of research, particularly in the context of electrochemical energy storage and environmental remediation. acs.orgacs.org Computational studies, especially molecular dynamics simulations, are powerful tools for investigating the intricate interactions at these interfaces.

While direct computational studies on the interfacial chemistry of nonafluorobutanesulfonyl fluoride in electrochemical systems are limited, research on related perfluoroalkyl substances (PFAS) provides a strong basis for understanding its potential behavior. acs.orgacs.orgresearchgate.net MD simulations can model the arrangement of nonafluorobutanesulfonate anions and any accompanying cations at the surface of an electrode. acs.org These simulations can reveal the formation of an electrical double layer and provide details on the orientation of the ions and solvent molecules within this layer. acs.org

Furthermore, computational electrochemistry can be used to study the redox processes of nonafluorobutanesulfonates at electrode surfaces. acs.org These calculations can help predict the electrochemical stability window of electrolytes containing these ions and elucidate the mechanisms of their degradation under electrochemical conditions. For instance, studies on the electrochemical oxidation of perfluorooctanoic acid (PFOA) using DFT have provided insights into the degradation pathways, which could be analogous to those of nonafluorobutanesulfonic acid. acs.org

Conformational Analysis of Nonafluorobutanesulfonyl Fluoride-Derived Molecules

The three-dimensional structure of molecules derived from nonafluorobutanesulfonyl fluoride, such as nonaflate esters and sulfonamides, plays a crucial role in determining their physical and chemical properties. Conformational analysis using computational methods can provide detailed information about the preferred shapes of these molecules and the energy barriers between different conformations.

A study on the conformational distributions of various perfluoroalkyl substances (PFAS) using DFT has shown that the presence of a long perfluoroalkyl chain often leads to helical conformations. nih.gov This tendency is influenced by the nature of the headgroup and any heteroatoms within the chain. nih.gov While this study did not specifically focus on nonafluorobutanesulfonyl fluoride derivatives, the findings suggest that the nonafluorobutyl chain in these molecules would also adopt a helical structure.

Computational methods can be used to perform a systematic search of the conformational space of nonaflate-derived molecules. By calculating the relative energies of different conformers, the most stable structures can be identified. These calculations can also determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformers. This information is critical for understanding the steric and electronic properties of these molecules and for predicting their behavior in various applications. For instance, the conformation of a nonaflate ester can influence its reactivity in cross-coupling reactions.

Below is a table summarizing key computational parameters for a generic perfluoroalkane, which provides a basis for understanding the structural characteristics of the perfluorobutyl chain in nonafluorobutanesulfonyl fluoride and its derivatives.

ParameterValue
C-C Bond Length~1.54 Å
C-F Bond Length~1.35 Å
F-C-F Bond Angle~109.5°
C-C-C Bond Angle~114°
C-C-C-C Dihedral Angle~165° (indicating a helical twist)

Note: These are approximate values for a generic perfluoroalkane chain and can vary slightly in nonafluorobutanesulfonyl fluoride and its derivatives due to the influence of the sulfonyl fluoride group.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Nonafluorobutanesulfonyl Fluoride (B91410) Transformations

The transformation of nonafluorobutanesulfonyl fluoride is foundational to its application in organic synthesis. Current methods often rely on stoichiometric activation rather than true catalytic processes. For instance, the fluoride leaving group in NfF is readily substituted by nucleophiles like phenoxides and enolates to form aryl and alkenyl nonaflates, respectively. wikipedia.org These reactions are typically promoted by bases such as potassium carbonate, triethylamine (B128534) (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or phosphazenes. wikipedia.orgresearchgate.net Similarly, reactions with trimethylsilyl (B98337) enol ethers require a fluoride source like cesium fluoride (CsF) or tetra-n-butylammonium fluoride for activation. wikipedia.org

While the resulting nonaflates are valuable substrates for palladium-catalyzed cross-coupling reactions, future research is directed towards developing novel catalytic systems that can directly engage the highly stable S-F bond of NfF. wikipedia.orgresearchgate.net This would bypass the need for stoichiometric activators and the pre-formation of nonaflates, leading to more atom-economical and efficient processes.

Emerging fields in catalysis offer promising avenues. sigmaaldrich.com The exploration of photoredox, electro-, and transition-metal catalysis could unveil new reaction pathways. sigmaaldrich.com For example, a catalytic cycle could be designed where a transition metal complex activates the S-F bond, facilitating direct coupling with a wide range of nucleophiles. Such advancements would represent a paradigm shift from using NfF as a reagent for making coupling partners to using it as a direct participant in catalytic transformations.

Table 1: Current Activation Methods for Nonafluorobutanesulfonyl Fluoride

Activator/PromoterSubstrate TypeResulting Product
Bases (K₂CO₃, Et₃N)PhenolsAryl Nonaflates
Bases (DBU, Phosphazene)Aldehydes, KetonesAlkenyl Nonaflates
Fluoride Source (CsF)Trimethylsilyl enol ethersAlkenyl Nonaflates
Base (Et₃N)Ammonium (B1175870) chlorideBis-nonafluorobutanesulfonimide salt

This table summarizes common stoichiometric activators used in NfF transformations based on current literature. wikipedia.org

Expanding Substrate Scope and Reaction Efficiency for Complex Syntheses

A significant area of ongoing research is the expansion of the substrate scope for NfF and the efficiency of its reactions, particularly in the synthesis of complex molecules. Currently, NfF is used to convert phenols and simple ketones into aryl and alkenyl nonaflates, which then serve as electrophiles in cross-coupling reactions. wikipedia.org The reactivity of these nonaflates is comparable to triflates, but they often exhibit greater stability against hydrolysis, a valuable trait in multi-step syntheses. wikipedia.org

Recent studies have demonstrated the utility of NfF in more intricate transformations. For example, the combination of NfF and DBU has been shown to be a highly effective system for converting vicinal diols into epoxides and for transforming β-hydroxy sulfonamides and thioamides into the corresponding aziridines and thiazolines. researchgate.net Furthermore, alkenyl nonaflates derived from NfF have been used in Heck reactions to synthesize complex structures like tetradehydroamino acids. researchgate.net

Despite these successes, challenges remain. The reaction of NfF with certain enolates can be highly sensitive to the metal counterion; lithium enolates of methyl ketones can lead to mixtures of O-sulfonylation and undesired C-sulfonylation products. wikipedia.org Future research should focus on optimizing reaction conditions and developing new protocols to overcome these limitations, thereby improving selectivity and yields. A key goal is to broaden the applicability of NfF to a more diverse range of functional groups and complex molecular scaffolds, solidifying its role as a powerful tool for advanced organic synthesis.

Table 2: Demonstrated Applications of Nonafluorobutanesulfonyl Fluoride in Synthesis

Substrate ClassReagentsProduct TypeApplication Example
PhenolsNfF, BaseAryl NonaflatePrecursor for cross-coupling
Aldehydes/KetonesNfF, BaseAlkenyl NonaflatePrecursor for Heck reactions
Vicinal DiolsNfF, DBUEpoxideCyclization reactions
β-Hydroxy ThioamidesNfFThiazolineHeterocycle synthesis
o-(trimethylsilyl) phenolsNfFBenzyne (B1209423)Generation of reactive intermediates

This table showcases the expanding utility of NfF in synthesizing a variety of chemical structures. wikipedia.orgresearchgate.netfishersci.ca

Exploration of Nonafluorobutanesulfonyl Fluoride in Flow Chemistry and Green Chemistry Initiatives

The principles of green chemistry—promoting safety, reducing waste, and improving efficiency—are increasingly important in chemical synthesis. Nonafluorobutanesulfonyl fluoride possesses inherent advantages that align with these principles, such as its lower cost and higher stability compared to triflic anhydride (B1165640). wikipedia.org However, significant opportunities remain to further integrate NfF into green chemistry frameworks.

One of the most promising future directions is the use of NfF in flow chemistry. Continuous flow processing offers enhanced control over reaction parameters, improved heat transfer, and the ability to safely handle reactive intermediates. nih.gov The development of flow-based protocols for nonaflate synthesis and subsequent in-line coupling reactions could dramatically improve the safety, scalability, and efficiency of processes using NfF. This approach is particularly attractive as it allows for the on-demand generation and immediate use of reactive species, minimizing risks associated with their storage and handling. nih.gov

Furthermore, recent breakthroughs in the green synthesis of sulfonyl fluorides, such as methods that convert thiols and disulfides into sulfonyl fluorides using safer reagents and producing only non-toxic salts as byproducts, set a precedent for the field. osaka-u.ac.jpeurekalert.orgsciencedaily.comasiaresearchnews.com While these methods focus on the production of sulfonyl fluorides, the same green principles should be applied to reactions using NfF. Future research should aim to develop reactions that occur in greener solvents (or solvent-free conditions), utilize recyclable catalysts, and minimize waste streams, further cementing the role of nonafluorobutanesulfonyl fluoride as a sustainable chemical tool.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.